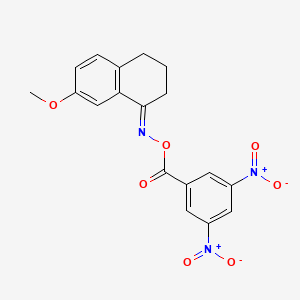![molecular formula C19H16N2O4 B5714630 methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate, also known as MAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a member of the phenoxyacetate family of compounds, which are often used as herbicides and insecticides. However, MAA has been found to have unique properties that make it a promising candidate for scientific research.
作用機序
The mechanism of action of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and have antimicrobial properties. Additionally, this compound-based polymers have been found to have high thermal stability and high glass transition temperatures, making them promising candidates for various applications in materials science.
実験室実験の利点と制限
One advantage of using methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate in lab experiments is its unique properties, such as its ability to induce apoptosis in cancer cells and its potential as a building block for the synthesis of new materials. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate. In medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, further studies are needed to determine the potential of this compound as an antimicrobial agent.
In materials science, future studies could focus on the development of new this compound-based polymers with unique properties for various applications, such as electronics and coatings. In nanotechnology, future studies could focus on the development of this compound-based nanoparticles for various applications, such as drug delivery and imaging.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its unique properties make it a promising candidate for the development of new materials and as an anticancer and antimicrobial agent. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential in various applications.
合成法
The synthesis of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate involves several steps, including the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(3-cyano-2-hydroxy-1-propen-1-yl)benzoic acid. This intermediate is then reacted with aniline to form 4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)benzoic acid. Finally, this compound is esterified with methyl chloroacetate to form this compound.
科学的研究の応用
Methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. This compound can be polymerized to form a variety of polymers with unique properties, such as high thermal stability and high glass transition temperatures. These properties make this compound-based polymers promising candidates for the development of new materials for various applications, such as electronics and coatings.
In nanotechnology, this compound has been studied for its potential as a building block for the synthesis of nanoparticles. This compound-based nanoparticles have been found to have unique properties, such as high stability and biocompatibility, making them promising candidates for various applications, such as drug delivery and imaging.
特性
IUPAC Name |
methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-18(22)13-25-17-9-7-14(8-10-17)11-15(12-20)19(23)21-16-5-3-2-4-6-16/h2-11H,13H2,1H3,(H,21,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBACXSEVSUAES-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)
